molecular formula C32H34O8 B563132 6-O-Nicotinoylscutebarbatine G CAS No. 1206805-30-2

6-O-Nicotinoylscutebarbatine G

Cat. No.: B563132
CAS No.: 1206805-30-2
M. Wt: 546.616
InChI Key: AJBAUCYKHLPPHC-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

6-O-Nicotinoylscutebarbatine G, also known as Scutebatin C, is an alkaloid isolated from Scutellaria barbata . It has been found to exhibit cytotoxic activities against three human tumor cell lines: HONE-1 (nasopharyngeal), KB (oral epidermoid carcinoma), and HT29 (colorectal carcinoma cells) . These cell lines are the primary targets of this compound.

Mode of Action

It is known that the compound exhibits cytotoxic activities against its target cells This suggests that it may interact with cellular components or processes in a way that inhibits cell growth or induces cell death

Result of Action

The primary known result of this compound’s action is its cytotoxic effect on HONE-1, KB, and HT29 cells . This suggests that the compound may have potential as a therapeutic agent for the treatment of nasopharyngeal carcinoma, oral epidermoid carcinoma, and colorectal carcinoma.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

6-O-Nicotinoylscutebarbatine G can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

Properties

InChI

InChI=1S/C32H34O8/c1-19-13-14-22(38-27(35)20-9-5-6-10-20)24-29(2)15-16-32(17-23(33)37-18-32)40-31(29,4)25(34)26(30(19,24)3)39-28(36)21-11-7-8-12-21/h5,7,9-13,22,24-26,34H,14-18H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJBAUCYKHLPPHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(C2C1(C(C(C3(C2(CCC4(O3)CC(=O)OC4)C)C)O)OC(=O)C5=CC=C=C5)C)OC(=O)C6=CC=C=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H34O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the corrected structure of 6-O-Nicotinoylscutebarbatine G and how was the original structure revised?

A1: The structure of this compound, initially proposed by Dai and co-workers, was later revised based on a re-evaluation of the published NMR data. The revised structure, along with six other 13-spiro neo-clerodanes, was reported in a study published on Semantic Scholar. [] The revision was based on extensive spectroscopic studies, including 2D NMR analyses, which provided a more accurate understanding of the compound's connectivity and stereochemistry.

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